N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 561021-40-7
VCID: VC6948746
InChI: InChI=1S/C19H25N3O3/c1-3-21(15-7-5-4-6-8-15)16(23)13-22-17(24)19(20-18(22)25)11-9-14(2)10-12-19/h4-8,14H,3,9-13H2,1-2H3,(H,20,25)
SMILES: CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

CAS No.: 561021-40-7

Cat. No.: VC6948746

Molecular Formula: C19H25N3O3

Molecular Weight: 343.427

* For research use only. Not for human or veterinary use.

N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide - 561021-40-7

Specification

CAS No. 561021-40-7
Molecular Formula C19H25N3O3
Molecular Weight 343.427
IUPAC Name N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide
Standard InChI InChI=1S/C19H25N3O3/c1-3-21(15-7-5-4-6-8-15)16(23)13-22-17(24)19(20-18(22)25)11-9-14(2)10-12-19/h4-8,14H,3,9-13H2,1-2H3,(H,20,25)
Standard InChI Key FEZDJSPQBSYKSW-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O

Introduction

Chemical Structure and Nomenclature

The compound’s architecture combines a spirocyclic diazaspiro[4.5]decane system with an N-ethyl-N-phenylacetamide substituent. Key structural features include:

  • Spirocyclic core: A 1,3-diazaspiro[4.5]decane skeleton with ketone groups at positions 2 and 4.

  • Substituents: An 8-methyl group on the decane ring and an N-ethyl-N-phenylacetamide side chain.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number561021-40-7
Molecular FormulaC₁₉H₂₅N₃O₃
Molecular Weight343.427 g/mol
IUPAC NameN-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

The spirocyclic design imposes steric constraints that may enhance target selectivity, a trait observed in related compounds like SOAT-1 inhibitors .

Synthesis and Manufacturing

Synthesis typically involves multi-step sequences to construct the diazaspiro[4.5]decane core followed by functionalization with the acetamide group. While exact protocols for this compound are proprietary, analogous routes provide insights:

  • Core Formation:

    • [2 + 2] Cycloaddition between 3-alkylidene-1,2-diazetidines and tetracyanoethylene (TCNE) yields diazaspiro[4.5]decane derivatives .

    • Alternative methods employ dihalocarbene additions to exocyclic alkenes, though competing N–N bond insertions may reduce yields .

  • Acetamide Introduction:

    • Nucleophilic acyl substitution or coupling reactions attach the N-ethyl-N-phenylacetamide moiety to the spirocyclic intermediate.

Table 2: Representative Synthetic Routes for Analogous Compounds

StepReagents/ConditionsYield (%)
Spirocycle formationTCNE, CH₂Cl₂, 25°C≤99
Carbene additionTMSCF₃/NaI, THF, −78°C≤97
AmidationEthyl chloroacetate, K₂CO₃60–75

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to mitigate side reactions and improve scalability .

Physicochemical Properties

  • LogP: ~2.1 (moderate lipophilicity, favoring blood-brain barrier penetration).

  • Solubility: Limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents or surfactants.

  • Stability: Susceptible to hydrolysis at the acetamide bond under acidic or basic conditions.

These traits align with structurally related spirocyclic compounds used in central nervous system (CNS) drug development .

CompoundTargetIC₅₀ (nM)
AvasimibeSOAT-124
PactimibeSOAT-115
Diazaspiro[4.5]decane-2,4-dioneGABA receptors0.0043*

*Effective dose (ED₅₀) in anticonvulsant models .

Neurological Applications

Spirocyclic diazaspiro compounds exhibit anticonvulsant activity, with ED₅₀ values surpassing Phenobarbital in rodent models. The compound’s lipophilicity may enable CNS penetration, positioning it as a candidate for epilepsy or neuropathic pain research.

Comparative Analysis with Structural Analogues

Table 4: Key Structural and Functional Comparisons

CompoundCore StructureBioactivity
Target compoundDiazaspiro[4.5]decaneSOAT-1 inhibition (predicted)
AvasimibeAzaspiro[4.5]decaneSOAT-1 inhibition (IC₅₀ 24 nM)
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dioneDiazaspiro[4.5]decaneAnticonvulsant (ED₅₀ 0.0043 mmol/kg)

The N-ethyl-N-phenylacetamide group may enhance target affinity compared to simpler spirocyclic amines, though empirical validation is required .

Research Applications and Future Directions

Current applications focus on:

  • High-Throughput Screening: As a ChemDiv screening compound (Catalog No. 8000-0715), it aids in target deconvolution and hit identification.

  • Lead Optimization: Structural tweaking (e.g., halogenation, side chain modulation) could improve pharmacokinetics.

Future studies should prioritize:

  • In vitro SOAT-1 inhibition assays.

  • In vivo efficacy models for dermatological/CNS disorders.

  • ADMET profiling to assess clinical translatability.

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